molecular formula C8H16N2O B1469093 1-(3-Aminoazetidin-1-yl)pentan-1-one CAS No. 1406817-20-6

1-(3-Aminoazetidin-1-yl)pentan-1-one

Cat. No.: B1469093
CAS No.: 1406817-20-6
M. Wt: 156.23 g/mol
InChI Key: HPFSUPSMJDGZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminoazetidin-1-yl)pentan-1-one is a synthetic cathinone derivative characterized by a pentan-1-one backbone substituted with a 3-aminoazetidin-1-yl group. Azetidine, a four-membered secondary amine ring, distinguishes this compound from more common cathinones, which typically feature five-membered (pyrrolidine) or other substituents.

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-3-4-8(11)10-5-7(9)6-10/h7H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFSUPSMJDGZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Azetidine Derivatives

Azetidines, four-membered nitrogen-containing heterocycles, are commonly synthesized through cyclization reactions involving haloalkyl precursors or diols converted to leaving groups, followed by nucleophilic substitution with amines.

  • Base-mediated cyclization of haloalkyl amines : Primary amines react with haloalkyl compounds (e.g., chlorides, bromides) under basic conditions to form azetidine rings. Microwave-assisted reactions have been reported to improve yields and reaction times significantly.

  • Bis-triflate mediated cyclization : 1,3-Propanediol derivatives are converted to bis-triflates, which upon reaction with primary amines under basic conditions yield 1,3-disubstituted azetidines in high yields (up to 92%).

These methods provide the azetidine core which can then be further functionalized.

Installation of the Amino Group at the 3-Position of Azetidine

The 3-amino substitution on azetidine rings can be introduced by:

  • Nucleophilic substitution : Using protected amino groups or amine precursors that can be deprotected after ring formation. Boc-protected amines are commonly used, followed by acid-mediated Boc deprotection to yield free amino groups.

  • Reductive amination or nitroaldol reactions : Some syntheses use nitroaldol or related methods to introduce nitrogen functionalities stereoselectively at specific positions on cyclic scaffolds.

Attachment of the Pentan-1-one Side Chain

The pentanone moiety at the 1-position of azetidine is typically introduced by:

  • Acylation reactions : Coupling of the azetidine nitrogen with pentanoyl chloride or pentanoic acid derivatives using coupling agents such as carbonyldiimidazole (CDI) to form the corresponding amide or ketone linkage.

  • Mitsunobu coupling : In some cases, Mitsunobu reactions enable the coupling of amines with alcohols or acids to form the desired substituted azetidines.

Representative Preparation Procedure (Literature-Based)

While direct literature on 1-(3-Aminoazetidin-1-yl)pentan-1-one is sparse, the following generalized procedure can be inferred from related azetidine syntheses:

Step Reagents/Conditions Description
1. 1,3-Propanediol → bis-triflate (Tf2O, base) Conversion of diol to bis-triflate intermediate
2. Bis-triflate + primary amine (e.g., ammonia or protected amine), base, microwave Cyclization to form 3-substituted azetidine ring
3. Boc protection of amino group (if needed) Protect amino group for further functionalization
4. Coupling with pentanoyl chloride or CDI-activated pentanoic acid Introduction of pentan-1-one side chain at N-1 position
5. Acidic deprotection (e.g., 4 M HCl in dioxane) Removal of Boc protecting group to yield free aminoazetidine ketone

This approach aligns with the synthetic procedures involving CDI coupling and Boc deprotection described for related amines and azetidine derivatives.

Key Reaction Conditions and Yields

Reaction Step Typical Conditions Yield Range Notes
Bis-triflate formation Tf2O, pyridine, 0 °C to rt >90% Efficient conversion of diols to bis-triflates
Azetidine ring closure Primary amine, K2CO3, microwave, aqueous media 70-92% Microwave assistance improves yield and time
CDI coupling for acylation CDI, DCM, rt, 2-16 h 60-85% Carbonyldiimidazole mediates efficient coupling
Boc deprotection 4 M HCl in dioxane, rt, 4 h Quantitative Standard method for amine deprotection

Research Findings and Optimization Notes

  • Microwave-assisted cyclization significantly enhances reaction rates and yields for azetidine ring formation.

  • Use of protecting groups such as Boc is crucial to avoid side reactions during acylation steps.

  • Carbonyldiimidazole (CDI) is preferred for coupling due to its mild conditions and high efficiency.

  • The choice of solvent (e.g., dichloromethane for coupling, aqueous media for cyclization) impacts reaction kinetics and purity.

  • Purification is typically achieved by flash chromatography using ethyl acetate/hexanes solvent systems to isolate pure products.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Advantages Limitations
Base-mediated cyclization of bis-triflate 1,3-Propanediol derivatives Tf2O, primary amine, base Nucleophilic substitution High yield, scalable, microwave-assisted Requires careful handling of triflates
CDI-mediated coupling Azetidine amine, pentanoic acid CDI, DCM Acylation Mild conditions, good yields Sensitive to moisture
Boc protection/deprotection Aminoazetidine intermediates Boc2O, HCl in dioxane Protection/deprotection Protects amine functionality Additional synthetic steps

Chemical Reactions Analysis

1-(3-Aminoazetidin-1-yl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Aminoazetidin-1-yl)pentan-1-one is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminoazetidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

The following comparison focuses on structural analogs, pharmacological profiles, and regulatory status, inferred from the evidence provided:

Structural Features
Compound Name Core Structure Substituent Group(s) Ring Size/Type
1-(3-Aminoazetidin-1-yl)pentan-1-one Pentan-1-one 3-Aminoazetidin-1-yl 4-membered (azetidine)
MDPV Pentan-1-one Pyrrolidin-1-yl, 1,3-benzodioxol-5-yl 5-membered (pyrrolidine)
α-PVP Pentan-1-one Pyrrolidin-1-yl, phenyl 5-membered (pyrrolidine)
N-Ethylpentylone Pentan-1-one Ethylamino, 1,3-benzodioxol-5-yl Linear (ethylamino)
4-MPD Pentan-1-one Methylamino, 4-methylphenyl Linear (methylamino)

Key Observations :

  • The azetidine group in the target compound introduces steric and electronic differences compared to pyrrolidine-based cathinones (e.g., MDPV, α-PVP).
  • Primary amino groups (as in 3-aminoazetidine) increase polarity relative to tertiary amines (e.g., pyrrolidine), possibly altering solubility and metabolic pathways .
Pharmacological Activity
Compound Name Mechanism of Action Neurotransmitter Effects Potency (Relative)
This compound Inferred dopamine reuptake inhibition Unknown; likely dopamine/norepinephrine Unknown
MDPV Dopamine/norepinephrine reuptake inhibitor Strong DAT/NET inhibition High
N-Ethylpentylone Dopamine reuptake inhibitor Selective DAT inhibition, weak SERT Moderate
α-PVP Dopamine/norepinephrine reuptake inhibitor Strong DAT/NET inhibition High

Key Findings :

  • Pyrovalerone derivatives (e.g., MDPV, α-PVP) exhibit potent dopamine/norepinephrine reuptake inhibition due to their pyrrolidine substituents, which optimize transporter binding .
  • N-Ethylpentylone shows selectivity for dopamine transporters (DAT) over serotonin transporters (SERT), a profile linked to stimulant rather than entactogenic effects .
  • The azetidine group’s smaller size and primary amine may reduce binding affinity to monoamine transporters compared to pyrrolidine-based compounds, though this remains speculative without direct data .
Physicochemical Properties
Compound Name Solubility (HCl Salt) Physical Form (Street Sample) Stability
This compound Likely polar, water-soluble Unknown (no data) Unknown
MDPV Water-soluble White crystalline powder (pure); brown (impure) Stable under inert conditions
N-Ethylpentylone Chloroform-soluble Crystalline or amorphous powder Degrades under UV light
4-Cl-α-PVP Methanol/chloroform-soluble Brown/yellow amorphous solid Hygroscopic

Key Observations :

  • The aminoazetidine group’s polarity may enhance water solubility compared to pyrrolidine-based cathinones, which often require organic solvents (e.g., chloroform) for purification .
  • MDPV’s hydrochloride salt is water-soluble, facilitating its use in liquid formulations, whereas N-ethylpentylone’s solubility in chloroform aligns with typical clandestine synthesis methods .
Regulatory Status
Compound Name Scheduling Status (U.S./UN) Legal Controls
This compound Not explicitly scheduled Likely unregulated (as of 2024)
MDPV Schedule I (U.S.), Schedule II (UN) Controlled globally
N-Ethylpentylone Schedule I (U.S.) Banned in multiple jurisdictions
α-PVP Schedule I (U.S.) Controlled under analogue laws

Key Notes:

  • The absence of this compound from regulatory lists suggests it may evade current controls, though its structural similarity to scheduled compounds could subject it to analogue laws .

Biological Activity

1-(3-Aminoazetidin-1-yl)pentan-1-one is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and metabolic diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Profile

  • Chemical Name: this compound
  • Molecular Formula: C₇H₁₄N₂O
  • Molecular Weight: 142.20 g/mol

The biological activity of this compound is primarily linked to its role as an inhibitor of glucosylceramide synthase, an enzyme involved in ganglioside metabolism. Inhibition of this enzyme can lead to reduced levels of harmful gangliosides, which are implicated in various neurodegenerative diseases.

Key Mechanisms:

  • Inhibition of Ganglioside Synthesis:
    • The compound has been shown to inhibit the synthesis of gangliosides such as GM2 and GM3, which accumulate in lysosomal storage disorders (LSDs) and contribute to neuronal cell death .
  • Protection Against Neuronal Death:
    • Studies indicate that this compound protects neurons from death in models of hereditary spastic paraplegia (HSP), suggesting its potential use in treating motor neuron diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Model Findings Reference
Study 1SPG11 Knockout MiceReduced accumulation of GM2 and GM3; improved motor function
Study 2In vitro Neuronal CulturesDecreased neuronal apoptosis with compound treatment
Study 3Zebrafish ModelSimilar protective effects observed; validated findings from mammalian models

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this compound, particularly in the context of neurodegenerative diseases:

Case Study 1: Motor Neuron Disease Treatment

A clinical study demonstrated that patients with hereditary spastic paraplegia showed significant improvement when treated with glucosylceramide synthase inhibitors. The study highlighted that these inhibitors could potentially reduce the symptoms associated with lipid accumulation in neurons .

Case Study 2: Lysosomal Storage Disorders

Research involving animal models for lysosomal storage disorders indicated that treatment with glucosylceramide synthase inhibitors led to a marked reduction in ganglioside levels, correlating with improved neurological outcomes .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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